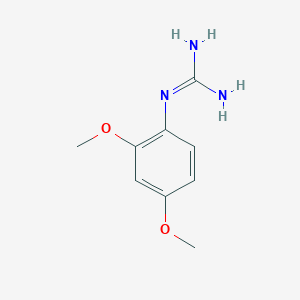

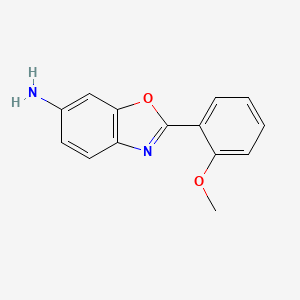

![molecular formula C13H9ClN2 B1415038 4-[(4-Chlorophenyl)amino]benzonitrile CAS No. 1040022-25-0](/img/structure/B1415038.png)

4-[(4-Chlorophenyl)amino]benzonitrile

Overview

Description

“4-[(4-Chlorophenyl)amino]benzonitrile” is a chemical compound with the CAS Number: 1040022-25-0 . It has a molecular weight of 228.68 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to a 4-chlorophenyl group via an amino link .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest that they may participate in various organic reactions .Scientific Research Applications

Molecular and Structural Studies

- Excited State Structures and Dynamics : A study on 4-(N,N-Dimethyl-amino)benzonitrile (a related compound) provides insight into the excited state structures and dynamics, relevant for understanding similar compounds like 4-[(4-Chlorophenyl)amino]benzonitrile (Köhn & Hättig, 2004).

- Synthesis and Characterization : Research on the synthesis of related compounds, like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, offers insight into the synthesis techniques applicable to this compound (Ju Xiu-lia, 2015).

- Antimicrobial Activity and Crystal Structure : A study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a structurally similar compound, sheds light on antimicrobial activity and crystal structure, which could be relevant for analogous research on this compound (Okasha et al., 2022).

Chemical Interactions and Properties

- Molecular Interactions Studies : A study on 4-amino-N-(4-chlorophenyl)-benzene-sulfonamide provides insights into molecular interactions in crystals, which can be applied to understand the properties of this compound (Perlovich et al., 2008).

- Synthesis and Antimicrobial Activity : Research on the synthesis and antimicrobial activity of related compounds, like 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one, can inform similar applications for this compound (Kumar et al., 2022).

- Corrosion Inhibition Studies : A study on benzonitrile derivatives for corrosion inhibition of mild steel highlights the potential application of similar compounds in industrial settings, which may include this compound (Chaouiki et al., 2018).

Additional Insights

Synthesis of Formazans : Research on the synthesis of formazans from Mannich base of related compounds provides a basis for understanding the chemical properties and potential applications of this compound (Sah et al., 2014).

Amino Group Twisting and Wagging Reaction Paths : A study on the amino group twisting and wagging in 4-(N,N-dimethylamino)benzonitrile offers insights into reaction paths that could be applicable to this compound (Sudholt et al., 1999).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-[(4-Chlorophenyl)amino]benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. In various cell types, this compound can induce changes in gene expression, leading to altered cellular metabolism and function . For example, it may upregulate the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cellular response to oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and protection against oxidative stress . At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. This compound interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The metabolism of this compound can lead to the formation of various metabolites, some of which may have distinct biological activities. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanisms of action.

Properties

IUPAC Name |

4-(4-chloroanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEHPNVCTKDDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)

![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)

![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)

![2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414965.png)

amine](/img/structure/B1414966.png)

![N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline](/img/structure/B1414968.png)

![4-[Methyl(propan-2-yl)amino]butan-2-one](/img/structure/B1414972.png)

![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)

![5,5-difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine](/img/structure/B1414978.png)